molecular formula C10H12Cl3N B1473875 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride CAS No. 1803598-02-8

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

Cat. No. B1473875
M. Wt: 252.6 g/mol
InChI Key: UQSSKVAWCTVEAX-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is a chemical compound with the CAS Number: 1803598-02-8 and a linear formula of C10H12Cl3N . It has a molecular weight of 252.57 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is 1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is a solid compound . It has a molecular weight of 252.57 and a linear formula of C10H12Cl3N .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Research on related cyclobutane derivatives, such as the synthesis of bis(dichlorocyclopropanation) and epoxidation of diarylbutadienes, illustrates the interest in cyclobutane's chemical properties and stereochemistry. These studies contribute to our understanding of cyclobutane derivatives' synthesis and potential applications in material science and organic synthesis (Hashem et al., 1984).

Environmental and Industrial Applications

  • Investigations into the removal of dichlorophenol from wastewater using immobilized enzymes demonstrate the environmental applications of chlorophenyl compounds. These studies address the need for efficient and environmentally friendly methods to treat industrial wastewater contaminated with chlorophenyl derivatives (Wang et al., 2015).

Pharmaceutical Research

  • The synthesis and study of compounds for pharmaceutical applications, such as antidepressants (e.g., sertraline hydrochloride), where chlorophenyl groups play a crucial role in the molecular structure, highlight the significance of chlorophenyl derivatives in drug development and synthesis (Vukics et al., 2002).

Catalysis and Chemical Reactions

  • Studies on cyclobutane derivatives, such as cyclobutane malonoyl peroxide for alkene dihydroxylation, shed light on the use of cyclobutane-based compounds in catalysis and organic reactions. These findings contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Jones et al., 2012).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(2,6-dichlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSKVAWCTVEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 2
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 3
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 4
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 5
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 6
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

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